Evidence Item 1: High-Affinity Binding to eIF4E Distinguished from Unmethylated GTP and GMP
m7GTP sodium demonstrates a vastly superior binding affinity for eIF4E compared to its unmethylated counterpart, GTP, and the monophosphate analog, GMP. This is a critical differentiator for experiments requiring selective eIF4E targeting. Mass spectrometry-derived gas-phase equilibrium dissociation constants (Kd) show m7GTP binds eIF4E with a Kd of 0.15 µM, representing a 90.7-fold higher affinity than GTP (Kd = 13.6 µM) and a 371.3-fold higher affinity than GMP (Kd = 55.7 µM) [1]. Thermodynamic analysis corroborates this, with m7GTP binding to eIF4E ~5.0 kcal/mol more favorably than unmethylated GTP, a difference attributed largely to van der Waals interactions and reduced desolvation penalty conferred by the N7-methyl group [2].
m7GTP Kd 0.15 µM vs GTP 13.6 µM (90.7-fold difference) and GMP 55.7 µM (371.3-fold difference). ΔΔG ~5.0 kcal/mol more favorable than GTP.
Supports eIF4E affinity comparison context.
Gas-phase Kd by mass spectrometry; thermodynamic analysis corroborates.
| Evidence Dimension | eIF4E Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.15 µM |
| Comparator Or Baseline | GTP (13.6 µM) and GMP (55.7 µM) |
| Quantified Difference | m7GTP binds 90.7-fold tighter than GTP and 371.3-fold tighter than GMP |
| Conditions | Apparent gas-phase equilibrium dissociation constants (Kd) measured by mass spectrometry for eIF4E. |
Why This Matters
This data confirms that m7GTP, and not GTP or GMP, is the appropriate tool for studies requiring potent and specific inhibition of eIF4E, such as in competitive binding assays or affinity purification of eIF4E complexes.
- [1] Brown, C. J., McNae, I., Fischer, P. M., & Walkinshaw, M. D. (2007). Crystallographic and Mass Spectrometric Characterisation of eIF4E with N7-alkylated Cap Derivatives. Journal of Molecular Biology, 372(1), 7–15. View Source
- [2] Guimarães, C. R. W., et al. (2009). Thermodynamic analysis of mRNA cap binding by the human initiation factor eIF4E via free energy perturbations. Journal of the American Chemical Society, 131(50), 18139–18146. View Source
